SERT, NET, and DAT Binding Potency Profile Differentiates Homosibutramine from Benzyl and Formyl Analogues
In a 2025 head-to-head in vitro competitive ligand binding screen against 45 safety-relevant targets, homosibutramine, chlorosibutramine, and desmethylsibutramine exhibited potent binding to serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters with Ki values ranging from 9 to 403 nM. In sharp contrast, benzylsibutramine and formylsibutramine showed markedly weaker binding across the same targets (Ki 0.447 to >10 µM) [1]. This quantitative difference places homosibutramine in a high-potency cluster for monoamine transporter interaction, directly impacting both predicted adverse effect liability and the interpretation of adulteration toxicity data.
| Evidence Dimension | Inhibitory binding affinity (Ki) at SERT, NET, DAT |
|---|---|
| Target Compound Data | Homosibutramine: Ki range 9–403 nM (cluster with chloro- and desmethyl- analogues) |
| Comparator Or Baseline | Benzylsibutramine: Ki 0.447 to >10 µM; Formylsibutramine: Ki 0.447 to >10 µM |
| Quantified Difference | At least 2–3 orders of magnitude weaker binding for benzyl/formyl analogues compared to the homosibutramine cluster |
| Conditions | In vitro competitive ligand binding assay panel (45 targets including SERT, NET, DAT); QSAR predictions corroborated with experimental Ki |
Why This Matters
For laboratories acquiring reference standards to investigate adulterated weight-loss products, the >100-fold difference in transporter affinity dictates that homosibutramine cannot be analytically or toxicologically represented by benzylsibutramine or formylsibutramine reference materials.
- [1] Santillo MF, Sprando RL. Safety pharmacology of sibutramine analogues evaluated by in silico and in vitro biological target screening. Chem Biol Interact. 2025;420:111669. doi:10.1016/j.cbi.2025.111669 View Source
